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Compound of Interest

Compound Name: 2-Aminobenzimidazole

Cat. No.: B067599 Get Quote

CAS Number: 934-32-7

Synonyms: 1H-Benzimidazol-2-amine, 2-Benzimidazolamine

This document provides an in-depth technical overview of 2-aminobenzimidazole, a

heterocyclic aromatic compound that serves as a valuable scaffold in drug discovery and

development. This guide is intended for researchers, scientists, and professionals in the

pharmaceutical and biotechnology industries.

Physicochemical and Safety Data
2-Aminobenzimidazole is a light cream to beige crystalline solid.[1] Key physicochemical

properties and safety information are summarized below.

Physicochemical Properties
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Property Value Source

Molecular Formula C₇H₇N₃ [2][3][4]

Molecular Weight 133.15 g/mol [2][3][4]

Melting Point 228 - 232 °C [1]

pKa ~7.5 [5]

Water Solubility Slightly soluble [6]

Solubility in Organic Solvents

Soluble in DMSO, Chloroform,

Dichloromethane, Ethyl

Acetate, Acetone

[4]

Safety and Handling
2-Aminobenzimidazole is classified as harmful if swallowed, in contact with skin, or if inhaled.

[7] It causes skin and serious eye irritation.[1][7] When heated to decomposition, it may emit

toxic fumes of nitrogen oxides.[4]

Precautionary Measures:

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated

area.[1]

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[1]

Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[1]

Incompatibilities: Strong oxidizing agents, strong acids, strong reducing agents, and acid

chlorides.[1]

First Aid Measures:

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[1]

Skin Contact: Wash off immediately with soap and plenty of water.[1]
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Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[1]

Ingestion: Seek immediate medical attention.[1]

Synthesis and Experimental Protocols
The synthesis of 2-aminobenzimidazole can be achieved through the cyclization of o-

phenylenediamine with cyanogen bromide.

Synthesis of 2-Aminobenzimidazole
Principle: This method involves the reaction of o-phenylenediamine with cyanogen bromide in

an aqueous medium. The exothermic reaction leads to the formation of the benzimidazole ring

system.

Experimental Protocol:

Suspend o-phenylenediamine (4.2 g, 0.039 mol) in 40 mL of water.

Add cyanogen bromide (3.5 g, 0.033 mol) in small portions with shaking.

Control the exothermic reaction by cooling as necessary.

After the reaction subsides, collect the precipitated product by filtration.

Recrystallize the crude product from water to obtain pure 2-aminobenzimidazole.

Applications in Drug Discovery
The 2-aminobenzimidazole scaffold is a key pharmacophore in a variety of biologically active

molecules, demonstrating a broad range of therapeutic potential.

Inhibition of Hepatitis C Virus (HCV) Internal Ribosome
Entry Site (IRES)
2-Aminobenzimidazole derivatives have been identified as inhibitors of the HCV IRES.[5][8]

These compounds bind to the IRES subdomain IIa, inducing a conformational change that
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hinders the recruitment of the ribosomal machinery and subsequently inhibits viral translation.

[5][9]

This assay monitors the binding of compounds to the HCV IRES subdomain IIa by measuring

changes in Förster Resonance Energy Transfer (FRET) between two fluorescent dyes attached

to the RNA.[9][10]

Methodology:

RNA Preparation: Synthesize and purify the HCV IRES subdomain IIa RNA construct labeled

with a FRET donor (e.g., Cy3) and an acceptor (e.g., Cy5) at its termini.

Assay Buffer: Prepare a suitable buffer, for example, containing 50 mM Tris-HCl (pH 7.5),

100 mM NaCl, and 5 mM MgCl₂.

Compound Preparation: Dissolve the test compounds (2-aminobenzimidazole and its

derivatives) in DMSO to prepare stock solutions.

Assay Procedure: a. In a 96-well plate, add the labeled RNA to the assay buffer. b. Add

varying concentrations of the test compounds to the wells. c. Incubate the plate at room

temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.

Data Acquisition: Measure the fluorescence of the donor and acceptor dyes using a plate

reader.

Data Analysis: Calculate the FRET efficiency for each compound concentration. A decrease

in FRET efficiency indicates a conformational change in the RNA upon compound binding.

Determine the EC₅₀ value, the concentration at which 50% of the maximum effect is

observed.

Inhibition of PKC-Driven NF-κB Activation
2-Aminobenzimidazole and its derivatives have been identified as selective inhibitors of the

Protein Kinase C (PKC)-driven Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] This

pathway is crucial in immune responses and inflammation.
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The activation of NF-κB by PKC involves a cascade of phosphorylation events, ultimately

leading to the translocation of NF-κB into the nucleus and the transcription of target genes.

PKC-Induced NF-κB Signaling Pathway
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Caption: PKC-induced NF-κB signaling pathway and the potential point of inhibition by 2-
aminobenzimidazole.
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This cell-based assay quantifies the activity of the NF-κB pathway by measuring the expression

of a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.

Methodology:

Cell Culture: Use a suitable cell line (e.g., HEK293) stably transfected with an NF-κB

luciferase reporter construct.

Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations

of 2-aminobenzimidazole or its derivatives for a specified time (e.g., 1 hour).

Pathway Activation: Induce the PKC-driven NF-κB pathway by adding an activator such as

Phorbol 12-myristate 13-acetate (PMA). A separate set of wells can be treated with TNF-α to

assess selectivity.

Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 6-8

hours).

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer

according to the manufacturer's protocol.

Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) and

calculate the IC₅₀ value, the concentration at which 50% inhibition of NF-κB activation is

observed.

Other Therapeutic Areas
The 2-aminobenzimidazole scaffold has been explored in various other therapeutic areas,

with derivatives showing activity as:

Antimalarials: Some derivatives exhibit potent activity against Plasmodium falciparum.

TRPC4/TRPC5 Channel Inhibitors: Certain analogs act as inhibitors of these transient

receptor potential channels.

p38α MAP Kinase Inhibitors: This scaffold has been utilized to develop potent and selective

inhibitors of p38α MAP kinase.
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Quantitative Biological Activity Data
The following table summarizes the reported biological activities of selected 2-
aminobenzimidazole derivatives.

Compound/Derivati
ve

Target/Assay Activity (IC₅₀/EC₅₀) Source

N-butyl-1H-

benzimidazol-2-amine

(M084)

TRPC4β channels IC₅₀ = 3.7 ± 0.5 μM [13]

1a (CID-2858522)
NF-κB activation

(PMA-induced)
IC₅₀ < 1 μM [12]

2-aminobenzimidazole

derivative 3c
P. falciparum 3D7 IC₅₀ = 42 ± 4 nM [3]

2-aminobenzimidazole

derivative 3g
P. falciparum 3D7 IC₅₀ = 43 ± 2 nM [3]

2-aminobenzimidazole

derivative 3r
P. falciparum 3D7 IC₅₀ = 6.4 ± 0.5 nM [3]

Conclusion
2-Aminobenzimidazole is a versatile and privileged scaffold in medicinal chemistry. Its

synthetic tractability and diverse biological activities make it an attractive starting point for the

development of novel therapeutics. This technical guide provides a comprehensive overview of

its properties, synthesis, and applications, with a focus on its potential in drug discovery,

particularly in the development of inhibitors for HCV and inflammatory pathways. The provided

experimental protocols offer a foundation for researchers to further explore the therapeutic

potential of this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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